molecular formula C6H8BrN3O B1521480 2-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1183357-58-5

2-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No. B1521480
M. Wt: 218.05 g/mol
InChI Key: LOMVMWBODURVTR-UHFFFAOYSA-N
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Description

“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 1183357-58-5 . It has a molecular weight of 218.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)propanamide . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” is 1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a solid at room temperature . It has a molecular weight of 218.05 .

Scientific Research Applications

Complexes of Palladium(II) Chloride with Pyrazolylpropanamide Derivatives

Research has explored the synthesis of new derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA) and its alkyl substituted derivatives, demonstrating their ability to form complexes with Palladium(II) chloride. These complexes have been studied for their structural characteristics, revealing diverse supramolecular arrangements and potential applications in catalysis and material science (Palombo et al., 2019).

Synthesis and Antimicrobial Activity of Pyrazole Derivatives

Another significant application involves the synthesis of (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and their evaluation for antimicrobial activities. These compounds have shown promising in vitro antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Pundeer et al., 2013).

Antidiabetic Potential of Pyrazolesulfonylurea Derivatives

The synthesis of fluorinated pyrazoles and their derivatives has been investigated for their hypoglycemic effects. Preliminary biological screenings indicated significant antidiabetic activity, pointing to potential therapeutic applications in managing diabetes (Faidallah et al., 2016).

Ruthenium-catalyzed Redox-neutral C-H Activation

Research has also focused on Ruthenium-catalyzed C-H activation via N-N bond cleavage, demonstrating a novel approach to synthesizing N-substituted indoles. This method highlights the versatility of pyrazolyl derivatives in facilitating complex chemical transformations with potential applications in synthetic chemistry and drug development (Zhang et al., 2014).

Synthesis and Fluorescent ATRP Initiator Application

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been explored for its application as an efficient fluorescent ATRP initiator in polymerizations. This research opens up new avenues for the development of advanced materials with specific fluorescent properties (Kulai et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” can be found at the provided link . Please refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMWBODURVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673672
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)propanamide

CAS RN

1183357-58-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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